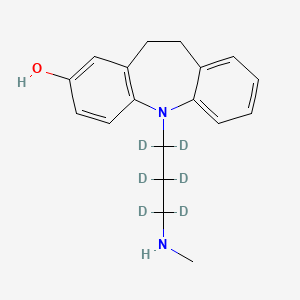
2-Hydroxy Desipramine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy Desipramine-d6 is a deuterium-labeled analogue of 2-Hydroxy Desipramine, which is a metabolite of Desipramine. Desipramine is a tricyclic antidepressant (TCA) used primarily in the treatment of depression. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in the study of metabolic pathways and pharmacokinetics.
Méthodes De Préparation
The preparation of 2-Hydroxy Desipramine-d6 involves the synthesis of Desipramine followed by its hydroxylation and subsequent deuterium labeling. The synthetic route typically includes:
Synthesis of Desipramine: Desipramine is synthesized through a series of chemical reactions starting from iminodibenzyl derivatives.
Hydroxylation: Desipramine undergoes hydroxylation to form 2-Hydroxy Desipramine.
Deuterium Labeling: The hydroxylated compound is then labeled with deuterium to produce this compound
Analyse Des Réactions Chimiques
2-Hydroxy Desipramine-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Hydroxy Desipramine-d6 is widely used in scientific research, including:
Chemistry: It serves as a chemical reference for qualitative and quantitative analysis.
Biology: The compound is used to study metabolic pathways and enzyme interactions.
Medicine: It helps in understanding the pharmacokinetics and pharmacodynamics of Desipramine.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug interactions
Mécanisme D'action
The mechanism of action of 2-Hydroxy Desipramine-d6 is similar to that of Desipramine. It primarily inhibits the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is believed to contribute to its antidepressant effects. The compound also interacts with various receptors, including histamine-H1, α1-adrenergic, and muscarinic receptors, which accounts for its sedative, hypotensive, and anticholinergic effects .
Comparaison Avec Des Composés Similaires
2-Hydroxy Desipramine-d6 can be compared with other similar compounds such as:
2-Hydroxy Desipramine: The non-deuterated analogue, which has similar pharmacological properties but different metabolic stability.
2-Hydroxy Desipramine Glucuronide: A glucuronidated metabolite of 2-Hydroxy Desipramine, which is more water-soluble and excreted in urine.
Desipramine: The parent compound, which is widely used as an antidepressant.
This compound is unique due to its deuterium labeling, which provides advantages in tracing and studying metabolic pathways without altering the compound’s pharmacological properties.
Propriétés
Formule moléculaire |
C18H22N2O |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
11-[1,1,2,2,3,3-hexadeuterio-3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol |
InChI |
InChI=1S/C18H22N2O/c1-19-11-4-12-20-17-6-3-2-5-14(17)7-8-15-13-16(21)9-10-18(15)20/h2-3,5-6,9-10,13,19,21H,4,7-8,11-12H2,1H3/i4D2,11D2,12D2 |
Clé InChI |
NVJBOLMRGMDGLD-NPUHHBJXSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])NC)C([2H])([2H])N1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
SMILES canonique |
CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
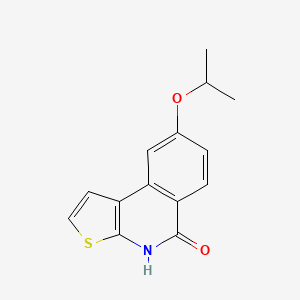
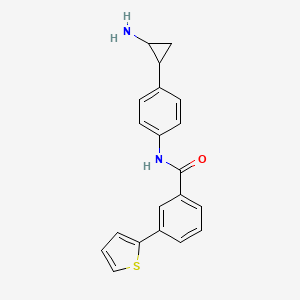
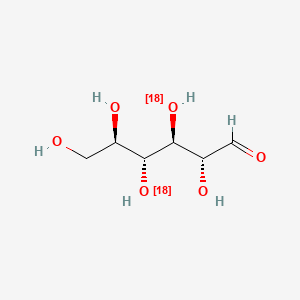
![Sodium;2-[3-(2-methylanilino)-6-(2-methyl-4-sulfonatophenyl)azaniumylidenexanthen-9-yl]benzoate](/img/structure/B12406546.png)
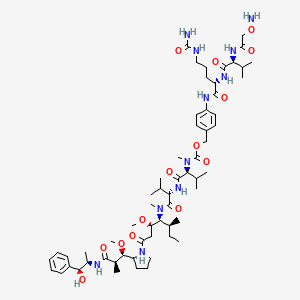
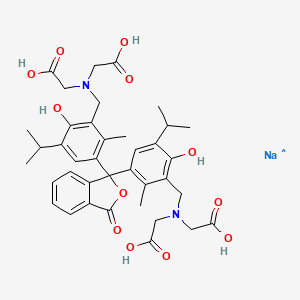

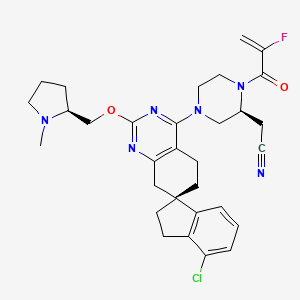
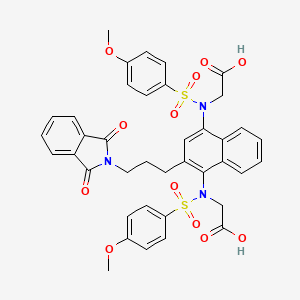
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)
